3-Bromo-4-ethoxybenzyl alcohol
Overview
Description
3-Bromo-4-ethoxybenzyl alcohol: is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . It is also known by its IUPAC name, (3-bromo-4-ethoxyphenyl)methanol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyl group attached to a benzene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-4-ethoxybenzyl alcohol can be achieved through several methods. One common approach involves the bromination of 4-ethoxybenzyl alcohol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) . The reaction is typically carried out in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors to ensure precise control over reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-4-ethoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) .
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) .
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: 3-Bromo-4-ethoxybenzaldehyde or 3-Bromo-4-ethoxybenzoic acid.
Reduction: 3-Bromo-4-ethoxybenzyl alkane.
Substitution: 3-Methoxy-4-ethoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-4-ethoxybenzyl alcohol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes . Additionally, its bromine atom and hydroxyl group allow for hydrogen bonding and electrophilic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
4-Ethoxybenzyl alcohol: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-methoxybenzyl alcohol: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical properties and reactivity.
3-Bromo-4-hydroxybenzyl alcohol: Has a hydroxyl group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness:
3-Bromo-4-ethoxybenzyl alcohol is unique due to the presence of both a bromine atom and an ethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis and scientific research .
Biological Activity
Overview
3-Bromo-4-ethoxybenzyl alcohol is an organic compound with the molecular formula and a molecular weight of 231.09 g/mol. It features a bromine atom, an ethoxy group, and a hydroxyl group attached to a benzene ring. This compound is significant in various fields, including organic synthesis, medicinal chemistry, and biochemical research due to its unique chemical properties and biological activities.
This compound can undergo several chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
- Reduction : It can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
- Substitution : The bromine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Enzyme Interactions
This compound serves as a substrate in enzyme-catalyzed reactions. Its structure allows it to interact with various enzymes, leading to the formation of reactive intermediates that can modulate biological processes through hydrogen bonding and electrophilic interactions.
Medicinal Potential
Research into the therapeutic properties of this compound is ongoing, particularly in drug development targeting specific molecular pathways. Its unique combination of functional groups may contribute to its potential efficacy in treating various diseases.
Study on Antioxidant Activity
A study investigated the antioxidant properties of phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds could inhibit oxidative stress markers, suggesting potential applications in preventing oxidative damage in biological systems .
Enzyme-Catalyzed Reactions
In another research study focusing on enzyme kinetics, this compound was used as a substrate for studying enzyme activity. The compound demonstrated varying degrees of reactivity depending on the enzyme involved, highlighting its versatility as a biochemical tool .
Comparative Analysis with Similar Compounds
Compound Name | Functional Groups | Key Differences |
---|---|---|
4-Ethoxybenzyl alcohol | Ethoxy and hydroxyl groups | Lacks bromine; different reactivity |
3-Bromo-4-methoxybenzyl alcohol | Bromine and methoxy groups | Contains methoxy instead of ethoxy |
3-Bromo-4-hydroxybenzyl alcohol | Bromine and hydroxyl groups | Hydroxyl group affects solubility and reactivity |
The presence of both a bromine atom and an ethoxy group in this compound imparts distinct chemical properties compared to its analogs, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3-bromo-4-ethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLEQVUWMMZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728703 | |
Record name | (3-Bromo-4-ethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224720-05-1 | |
Record name | (3-Bromo-4-ethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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